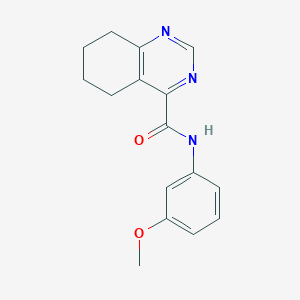
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxyphenyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 3-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Common reagents used in the synthesis include:
- 3-Methoxyaniline
- Aldehydes or ketones
- Cyclization agents such as acids or bases
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
- Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
- Reduction: Reduction of the quinazoline ring or the carboxamide group.
- Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or chromium trioxide.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the quinazoline ring may produce a dihydroquinazoline derivative.
科学研究应用
Chemistry: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases due to its ability to interact with specific biological targets.
Medicine: The compound is being investigated for its potential use in the development of new drugs. Its unique chemical properties make it a candidate for the treatment of conditions such as cancer, inflammation, and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of high-performance materials and industrial chemicals.
作用机制
The mechanism of action of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation.
相似化合物的比较
- Quinazoline derivatives: Such as 4-anilinoquinazolines, which are known for their anticancer properties.
- Methoxyphenyl compounds: Such as 3-methoxyphenylacetic acid, which has anti-inflammatory properties.
Uniqueness: N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a quinazoline core with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-12-6-4-5-11(9-12)19-16(20)15-13-7-2-3-8-14(13)17-10-18-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRAYVFQAZVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
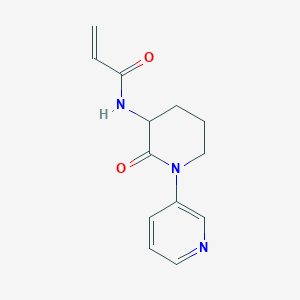
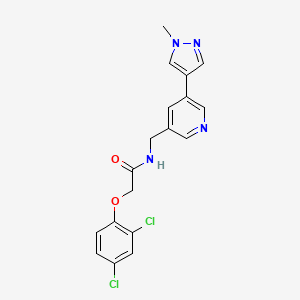
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B2485396.png)
![4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2485398.png)
![ethyl 6-benzyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
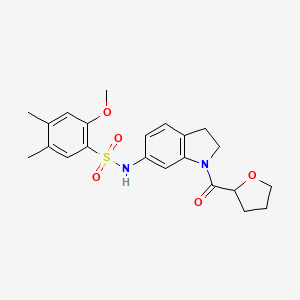
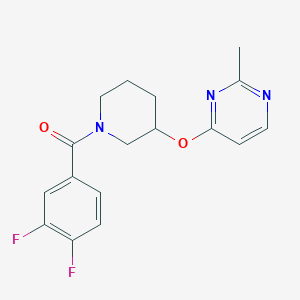
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2485407.png)
![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B2485408.png)
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![ethyl 4-{2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2485414.png)
